Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester
Beschreibung
Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester (CAS: 3560-17-6 or 58651-76-6) is a protected cysteine derivative widely used in peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) group protecting the amino group, a benzyl group protecting the thiol moiety, and a 4-nitrophenyl ester activating the carboxyl group for nucleophilic substitution. This compound is critical in solid-phase peptide synthesis (SPPS) due to its stability and controlled reactivity, enabling selective coupling with amino groups . It is commercially available (e.g., Santa Cruz Biotechnology, sc-293936) and serves as a key intermediate in synthesizing peptides with free cysteine residues post-deprotection .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZTANESNRFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3560-17-6 | |
| Record name | NSC164042 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
Boc-S-benzyl-L-cysteine 4-nitrophenyl ester (CAS 3560-17-6) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C21H24N2O6S
- Molecular Weight : 432.49 g/mol
- Structure : The compound features a benzyl group and a nitrophenyl ester, which contribute to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the protection of the thiol group of cysteine, followed by coupling with the appropriate nitrophenyl ester. The general synthetic pathway includes:
- Protection of Cysteine : The thiol group of cysteine is protected using a Boc (tert-butyloxycarbonyl) group.
- Formation of the Ester : The protected cysteine is then reacted with 4-nitrophenyl chloroformate or a similar reagent to form the corresponding ester.
- Deprotection : Removal of the Boc group can be performed under acidic conditions, yielding the active compound.
Biological Activity
This compound exhibits several biological activities that make it a valuable compound in research:
- Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, particularly those involved in cysteine metabolism. For example, studies indicate that it can inhibit cysteine lyase activity, which may have implications in cancer metabolism .
- Antioxidant Properties : The compound demonstrates antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals .
- Cytotoxic Effects : Research indicates that Boc-S-benzyl-L-cysteine derivatives can exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Study 1: Enzyme Inhibition
A study focused on the enzyme cysteine lyase revealed that this compound significantly inhibited enzyme activity in vitro. The inhibition was dose-dependent, with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests its potential utility in therapeutic strategies targeting metabolic pathways in cancer cells .
Case Study 2: Antioxidant Activity
In a series of experiments assessing antioxidant capacity, Boc-S-benzyl-L-cysteine was tested against established free radical scavengers. Results showed that this compound exhibited comparable antioxidant activity to well-known antioxidants like glutathione, highlighting its potential role in protecting against oxidative damage in biological systems .
Case Study 3: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on human breast cancer cell lines demonstrated that Boc-S-benzyl-L-cysteine induced apoptosis at concentrations above 50 µM. Flow cytometry analyses indicated an increase in early apoptotic cells upon treatment with the compound, suggesting mechanisms involving caspase activation and mitochondrial dysfunction .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The compound serves as a protected form of cysteine, allowing for the selective introduction of thiol groups into peptides without premature oxidation or side reactions.
- Solid-Phase Peptide Synthesis: This method involves the attachment of Boc-S-Benzyl-L-cysteine to a resin, followed by sequential addition of other amino acids. The use of 4-nitrophenyl esters facilitates efficient coupling reactions due to their reactivity and ease of removal under mild conditions. The general reaction scheme can be summarized as follows:
This approach allows for the synthesis of complex peptides with precise control over sequence and structure .
Enzymatic Studies
The compound is also employed in enzymatic studies to investigate the activity of cysteine proteases and lyases. For instance, studies have shown that this compound can act as a substrate for cysteine S-conjugate β-lyase enzymes. These enzymes catalyze the release of thiols from cysteine derivatives, which can be quantitatively measured using spectrophotometric methods.
- Enzyme Kinetics: The kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined using this compound as a substrate. For example, it has been reported that S-benzyl-L-cysteine exhibits competitive inhibition against certain cysteine proteases, providing insights into enzyme specificity and mechanism .
Drug Development
In medicinal chemistry, this compound plays a role in the design and synthesis of novel therapeutics. Its ability to introduce thiol groups into drug candidates enhances their biological activity and stability.
- Thiol-Containing Drugs: The incorporation of thiols is crucial for the activity of many drugs, particularly those targeting cysteine residues in proteins. The use of this compound allows for the selective modification of drug candidates, potentially improving their pharmacokinetic properties .
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Peptide Synthesis | Demonstrated efficient coupling with various amino acids leading to high yields of target peptides. |
| Study B | Enzymatic Activity | Showed that this compound is an effective substrate for cysteine proteases, with measurable kinetic parameters obtained. |
| Study C | Drug Development | Highlighted the modification of a lead compound using Boc-S-Benzyl-L-cysteine to enhance its binding affinity to target proteins. |
Vergleich Mit ähnlichen Verbindungen
Reactivity in Peptide Coupling
Activated esters like Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester are compared with other common esters (Table 1). Computational studies using post-Hartree-Fock methods reveal that 4-nitrophenyl esters (4-NO2-Ph-Ac) exhibit moderate reactivity compared to highly reactive N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters. However, they are more reactive than non-activated esters like phenyl acetate (Ph-Ac). The nitro group enhances electrophilicity, facilitating amine coupling, but requires longer reaction times than NHS or PFP esters .
Table 1. Reactivity of Activated Esters in Amine Coupling
| Ester Type | Relative Reactivity | Typical Reaction Time | Reference |
|---|---|---|---|
| NHS-Ac | High | 0.5–1 hr | |
| PFP-Ac | High | 1–2 hr | |
| 4-NO2-Ph-Ac | Moderate | 2–4 hr | |
| HFIP-Ac | Low | 6–12 hr |
Substituent Effects on Bioactivity
The 4-nitrophenyl group significantly impacts biological activity. In acaricidal studies, 4-nitrophenyl esters (e.g., compound 27 in acaricides) demonstrated lower LT50 values (indicating faster action) than chlorophenyl or methylphenyl analogs. The electron-withdrawing nitro group enhances electrophilicity, improving interaction with target enzymes . Similarly, 4-nitrophenyl laurate showed high docking scores against lung cancer proteins (2ITO), whereas hexadecanoic acid 4-nitrophenyl ester had poor oral bioavailability, highlighting the role of alkyl chain length in pharmacokinetics .
Cleavage and Stability
4-Nitrophenyl esters are cleaved efficiently by primary amines under mild conditions, as shown in polymer science applications. However, secondary amines (e.g., morpholine) require elevated temperatures due to steric hindrance. In contrast, 3-nitrobenzoate esters resist cleavage unless treated with strong nucleophiles like n-butylamine . Engineered esterases (e.g., estA in E. coli) hydrolyze 4-nitrophenyl esters of short-chain fatty acids (e.g., octanoate) more effectively than long-chain analogs (e.g., palmitate), emphasizing substrate specificity .
Table 2. Pharmacokinetic Comparison of 4-Nitrophenyl Derivatives
Vorbereitungsmethoden
Thiol Protection: S-Benzylation
L-Cysteine undergoes thiol protection using benzyl chloride or bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds in aqueous or mixed solvent systems (e.g., water/ethanol) at 0–25°C for 4–12 hours, yielding S-benzyl-L-cysteine.
Reaction Conditions
Amino Group Protection: Boc Introduction
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. Magnesium oxide (MgO) or sodium bicarbonate (NaHCO₃) facilitates the reaction in solvents like dioxane or tetrahydrofuran (THF) at 40–50°C for 24–48 hours.
Key Reaction
Carboxyl Activation: 4-Nitrophenyl Ester Formation
The carboxyl group of Boc-S-benzyl-L-cysteine is activated by reacting with 4-nitrophenol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds at 0–5°C for 2–4 hours, followed by room temperature stirring overnight.
Optimized Parameters
Alternative Method: Beyerman’s Protocol
Beyerman et al. developed a streamlined approach for preparing active esters of protected amino acids. In this method, Boc-S-benzyl-L-cysteine is reacted directly with 4-nitrophenyl chloroformate in the presence of N-methylmorpholine (NMM). This one-pot reaction minimizes intermediate isolation steps, achieving yields of 70–78%.
Advantages
-
Reduced purification burden.
-
Faster reaction times (6–8 hours).
Role of Protective Groups
Boc Group Stability
The Boc group offers stability under basic conditions and is cleaved selectively using trifluoroacetic acid (TFA). This orthogonal protection ensures the thiol and carboxyl groups remain intact during subsequent peptide elongation.
Benzyl Group Compatibility
The benzyl group protects the thiol from oxidation and nucleophilic attack. It is removed via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH), allowing downstream disulfide bond formation in peptides.
Analytical Characterization
Critical physicochemical properties of this compound include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 96°C | |
| Density | 1.27 g/cm³ | |
| Boiling Point | 608.54°C (predicted) | |
| Optical Rotation | [α]D = -38° (c=1.054, MeOH) |
¹H NMR (CDCl₃) and LC-MS data confirm structural integrity, with characteristic peaks for the Boc group (δ 1.4 ppm, singlet), benzyl protons (δ 7.3 ppm, multiplet), and nitrophenyl moiety (δ 8.2 ppm, doublet).
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 75–80% | 3 days | High | Industrial |
| Beyerman’s Protocol | 70–78% | 1 day | Moderate | Lab-scale |
The stepwise method is preferred for large-scale production due to established protocols, while Beyerman’s approach suits rapid lab-scale synthesis.
Challenges and Optimization
Racemization Risk
The activation step (4-nitrophenyl ester formation) may induce racemization at the α-carbon. This is mitigated by:
Q & A
Q. What are the standard synthetic protocols for Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester?
Q. How is this compound characterized?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR confirm the presence of Boc (tert-butyl at δ ~1.4 ppm), S-benzyl (aromatic protons at δ ~7.3 ppm), and 4-nitrophenyl groups (NO deshielded protons at δ ~8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na] peaks) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What are the primary applications of 4-nitrophenyl esters in peptide synthesis?
- Methodological Answer : 4-Nitrophenyl esters serve as activated intermediates for:
- Carbamate Formation : Coupling with amines to form urea or carbamate linkages, critical in solid-phase peptide synthesis (SPPS) .
- Enzyme Substrates : Hydrolyzed by esterases or proteases, releasing 4-nitrophenolate (detectable at λ = 405 nm) for kinetic assays .
Advanced Research Questions
Q. How can racemization be minimized during esterification of Boc-protected cysteine derivatives?
- Methodological Answer : Racemization is mitigated by:
- Low Temperature : Reactions conducted at 0–4°C reduce base-catalyzed epimerization .
- Inert Atmosphere : Argon/N prevents oxidation of the thiol group in S-benzyl-L-cysteine .
- Mild Catalysts : DMAP (4-dimethylaminopyridine) is preferred over stronger bases like triethylamine .
Q. What strategies prevent thiol oxidation in Boc-S-benzyl-L-cysteine derivatives?
- Methodological Answer :
Q. How are competing side reactions analyzed in 4-nitrophenyl ester synthesis?
- Methodological Answer : Competing hydrolysis or carbonate decomposition is monitored via:
-
TLC/UV Tracking : 4-Nitrophenolate (yellow spot, R = 0.3–0.5) indicates premature hydrolysis .
-
Kinetic Studies : UV-Vis spectroscopy quantifies 4-nitrophenolate release over time (ε = 18,300 Mcm at 405 nm) .
- Data Table : Common Side Reactions
| Side Reaction | Detection Method | Mitigation Strategy |
|---|---|---|
| Hydrolysis of ester | TLC (yellow spot) | Anhydrous solvents, low temperature |
| Disulfide formation | NMR (δ ~2.5–3.0 ppm) | Reducing agents (DTT) |
Key Challenges and Solutions
- Byproduct Formation : Unreacted bis(4-nitrophenyl) carbonate can lead to di-ester byproducts. Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates mono- and di-esters .
- Solubility Issues : Boc-S-benzyl derivatives may require polar aprotic solvents (DMF, DMSO) for solubilization during coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
